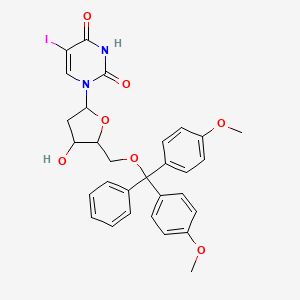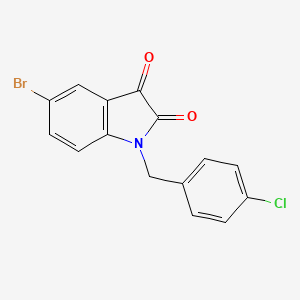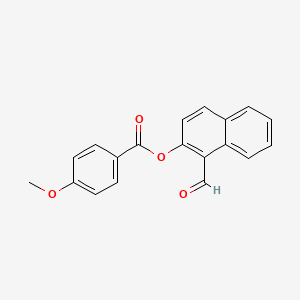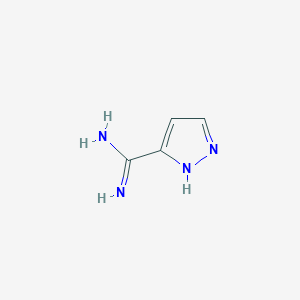
Cbz-DL-Pro-DL-Leu-Gly-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cbz-DL-Pro-DL-Leu-Gly-NH2 is a synthetic peptide compound. It is composed of carbobenzoxy (Cbz) protected proline (Pro), leucine (Leu), and glycine (Gly) with an amide group at the C-terminus. This compound is often used in peptide synthesis and research due to its stability and specific biochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-DL-Pro-DL-Leu-Gly-NH2 typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of proline using the carbobenzoxy (Cbz) group. The protected proline is then coupled with leucine and glycine sequentially using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). The final step involves amidation of the C-terminal glycine to form the amide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and yield. The process involves solid-phase peptide synthesis (SPPS) where the peptide chain is assembled on a solid resin support. After synthesis, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Cbz-DL-Pro-DL-Leu-Gly-NH2 can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions.
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction of the Cbz group can be achieved using catalytic hydrogenation.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Major Products Formed
Hydrolysis: Produces individual amino acids or smaller peptides.
Oxidation: Can lead to the formation of oxidized peptides.
Reduction: Results in the removal of the Cbz protecting group, yielding the free peptide.
Scientific Research Applications
Cbz-DL-Pro-DL-Leu-Gly-NH2 has various applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Employed in studies of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic properties in neurodegenerative diseases like Parkinson’s disease.
Industry: Utilized in the production of peptide-based drugs and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of Cbz-DL-Pro-DL-Leu-Gly-NH2 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for peptidases, which cleave the peptide bonds, releasing the individual amino acids. This process can modulate various biochemical pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
Cbz-Pro-Leu-Gly-OH: Similar structure but with a free carboxyl group instead of an amide group.
Cbz-Phe-Leu: Contains phenylalanine (Phe) instead of proline and glycine.
Cbz-Gly-Pro-Phe-Pro-Leu: A longer peptide with additional amino acids
Uniqueness
Cbz-DL-Pro-DL-Leu-Gly-NH2 is unique due to its specific sequence and the presence of the C-terminal amide group, which can enhance its stability and biological activity compared to similar compounds.
Properties
Molecular Formula |
C21H30N4O5 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
benzyl 2-[[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C21H30N4O5/c1-14(2)11-16(19(27)23-12-18(22)26)24-20(28)17-9-6-10-25(17)21(29)30-13-15-7-4-3-5-8-15/h3-5,7-8,14,16-17H,6,9-13H2,1-2H3,(H2,22,26)(H,23,27)(H,24,28) |
InChI Key |
OHIXEKXBUUHYHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B12503764.png)
![N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide](/img/structure/B12503767.png)
![N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B12503774.png)
![2-[5-(3,3-Dimethyl-1-octadecylindol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-1-octadecylindol-1-ium iodide](/img/structure/B12503789.png)
![(4S)-2-[[2-(Diphenylphosphino)phenyl]methyl]-4,5-dihydro-4-(phenylmethyl)oxazole](/img/structure/B12503796.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12503799.png)
![2-({5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide](/img/structure/B12503810.png)
![1-{2-[(5-Chloro-2-methoxyphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12503818.png)

![N-(2,4-difluorophenyl)-2-{N-[(2-fluorophenyl)methyl]-4-methylbenzenesulfonamido}acetamide](/img/structure/B12503824.png)
![{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl 1H-indole-6-carboxylate](/img/structure/B12503827.png)

